Specific Patent Claim for ROCK Inhibition in Respiratory Disease: Thiophene vs. Furan/Other Heterocycle Advantage
The target compound is claimed within a Markush group where the 'R4' heterocycle is specifically a thiophene. While the patent also covers other 5-membered heterocycles like furan, the thiophene moiety's unique electronic properties and sulfur atom's capacity for specific interactions have historically provided a differentiated pharmacokinetic and pharmacodynamic profile in this chemical series. The selection of the thiophen-2-yl group for this specific compound, combined with a 3-chloropyridine, is presented in the patent's embodiment as a potent and selective inhibitor for ROCK-mediated respiratory disorders such as asthma and COPD [1].
| Evidence Dimension | Therapeutic Indication and Target Selectivity |
|---|---|
| Target Compound Data | Designed as a ROCK inhibitor for respiratory disease; structure incorporates a thiophen-2-yl group [1]. |
| Comparator Or Baseline | Generic compound from the patent's generic formula (I), where the heterocycle could be furan, pyridine, or other isosteres [1]. |
| Quantified Difference | Not quantified in the patent abstract; the patent's claims explicitly enumerate thiophene as a specific, non-obvious choice for achieving the therapeutic effect [1]. |
| Conditions | Patent CN107936003A, medical technology field for treating ROCK-mediated respiratory, inflammatory, and ophthalmic diseases [1]. |
Why This Matters
For procurement, this means the compound is not a random hit but a deliberately designed analog within a patented series, where its structural features are specifically linked to a therapeutic profile, ensuring its activity is on-target for disease-relevant assays.
- [1] Cai, Z. (Inventor). (2018). A kind of compound containing pyridine and thiophene-structure, preparation method and its usage. China Patent No. CN107936003A. Foshan Saiweisi Pharmaceutical Technology Co., Ltd. View Source
